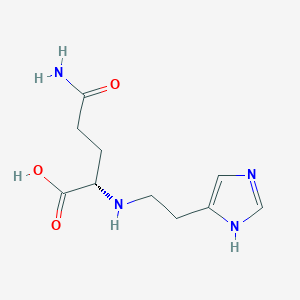
(4-Chlorobut-2-yne-1-sulfonyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Chlorobut-2-yne-1-sulfonyl)benzene is an organic compound that features a benzene ring substituted with a 4-chlorobut-2-yne-1-sulfonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorobut-2-yne-1-sulfonyl)benzene typically involves the reaction of benzene with 4-chlorobut-2-yne-1-sulfonyl chloride under specific conditions. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate purification steps such as distillation or recrystallization to obtain high-purity this compound.
化学反応の分析
Types of Reactions
(4-Chlorobut-2-yne-1-sulfonyl)benzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, where electrophiles replace hydrogen atoms on the ring.
Nucleophilic Substitution: The 4-chlorobut-2-yne-1-sulfonyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the chlorine atom.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., Cl2, Br2) and acids (e.g., H2SO4).
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution can yield halogenated benzene derivatives, while nucleophilic substitution can produce sulfonyl-substituted alkenes or alkynes.
科学的研究の応用
(4-Chlorobut-2-yne-1-sulfonyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein modification.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (4-Chlorobut-2-yne-1-sulfonyl)benzene involves its interaction with molecular targets through electrophilic or nucleophilic reactions. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. The specific pathways involved depend on the nature of the target molecules and the conditions of the reaction.
類似化合物との比較
Similar Compounds
(4-Chlorobut-1-yne): A related compound with a similar structure but lacking the sulfonyl group.
(4-Chlorobut-2-yne): Another similar compound without the sulfonyl group.
Benzene Derivatives: Various benzene derivatives with different substituents, such as toluene, chlorobenzene, and nitrobenzene.
Uniqueness
(4-Chlorobut-2-yne-1-sulfonyl)benzene is unique due to the presence of both the sulfonyl and alkyne groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and interactions with biological targets, making it a valuable compound in research and industry.
特性
CAS番号 |
51616-74-1 |
|---|---|
分子式 |
C10H9ClO2S |
分子量 |
228.70 g/mol |
IUPAC名 |
4-chlorobut-2-ynylsulfonylbenzene |
InChI |
InChI=1S/C10H9ClO2S/c11-8-4-5-9-14(12,13)10-6-2-1-3-7-10/h1-3,6-7H,8-9H2 |
InChIキー |
COALMRHIBGGBLD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC#CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl {[2-(hydrazinecarbonyl)phenyl]methyl}hydroxycarbamate](/img/structure/B14651786.png)

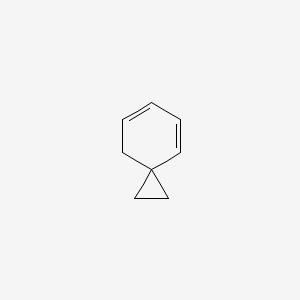
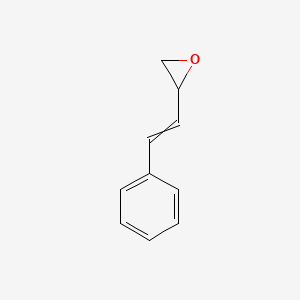

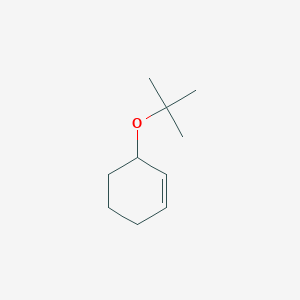
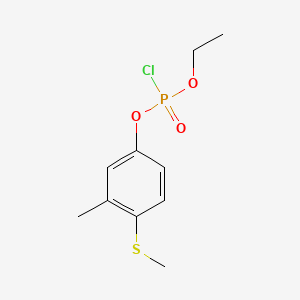
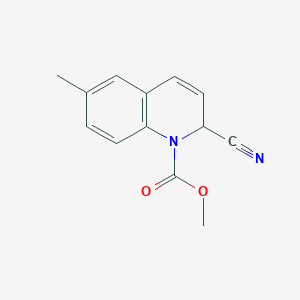
![2-Methoxy-6-methyl-[1,4,3,5]oxathiadiazine 4,4-dioxide](/img/structure/B14651831.png)

![2-Methyl-N-{[(propan-2-yl)oxy]methyl}prop-2-enamide](/img/structure/B14651844.png)


